Mercury(I) nitrate dihydrate

Analytical chemistry Inorganic synthesis Electrochemistry

Researchers needing intact Hg₂²⁺ in aqueous solution face a key limitation: Hg₂Cl₂ is insoluble, Hg(NO₃)₂ delivers the wrong cation, and the anhydrous salt deliquesces. Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) is the sole water-soluble, stoichiometrically defined source. • Prepare up to 0.5 M Hg₂²⁺ standards directly by mass-no moisture correction. • Build chloride-free Hg/Hg₂²⁺ reference electrodes (+0.796 V vs SHE in 1 M HNO₃). • Defined two-step thermal decomposition enables controlled thin-film/nanoparticle synthesis. Bulk packs, consistent 98% purity, and ambient-shipping stability ensure supply-chain reliability.

Molecular Formula H4HgNO5
Molecular Weight 298.63 g/mol
Cat. No. B15129250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMercury(I) nitrate dihydrate
Molecular FormulaH4HgNO5
Molecular Weight298.63 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].O.O.[Hg+]
InChIInChI=1S/Hg.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+1;-1;;
InChIKeyATCUIRAXLLLAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury(I) nitrate dihydrate: Soluble Hg₂²⁺ source


Mercury(I) nitrate dihydrate (Hg₂(NO₃)₂·2H₂O) is a water-soluble mercury(I) salt that dissociates to release the stable dimeric Hg₂²⁺ cation, distinguishing it from all mercury(II) compounds and from insoluble mercury(I) halides [1]. The dihydrate form provides a defined water content (theoretical 6.76% H₂O), enabling accurate stoichiometric handling without correction for variable hydration . This compound is primarily used as a reagent for introducing Hg₂²⁺ into aqueous solution for analytical, electrochemical, and synthetic applications [1].

Aqueous source of stable Hg₂²⁺ cation
Defined dihydrate stoichiometry for reproducible handling
Distinct from Hg(II) salts and insoluble Hg(I) halides

Why substitutes fail for mercury(I) nitrate dihydrate


Generic substitution of mercury(I) nitrate dihydrate with other mercury salts fails due to drastic differences in solubility, redox behavior, and hydration consistency. Mercury(I) chloride (Hg₂Cl₂, calomel) is practically insoluble in water (0.2 mg/L), making it impossible to prepare concentrated Hg₂²⁺ solutions [1]. Mercury(II) nitrate (Hg(NO₃)₂) provides Hg²⁺, not Hg₂²⁺, altering reaction pathways and oxidation states [2]. Anhydrous mercury(I) nitrate is deliquescent and its variable water uptake prevents precise stoichiometric control, whereas the dihydrate form delivers a fixed, reproducible water content [3]. These non-interchangeable properties directly impact experimental reproducibility and analytical accuracy.

Mercury(I) chloride (calomel)
Practically insoluble; cannot deliver concentrated Hg₂²⁺ solutions.
Mercury(II) nitrate
Provides Hg²⁺, not Hg₂²⁺, altering oxidation state and reaction pathways.
Anhydrous mercury(I) nitrate
Deliquescent; variable water uptake prevents accurate stoichiometric control.

Mercury(I) nitrate dihydrate: Key property comparisons


Aqueous solubility versus mercury(I) chloride

Mercury(I) nitrate dihydrate exhibits an aqueous solubility of 8.6 g/100 mL at 20°C [1], whereas the closest analog mercury(I) chloride (Hg₂Cl₂) has a solubility of only 0.0002 g/100 mL under identical conditions [2]. This represents a 43,000-fold difference in solubility.

Aqueous Solubility Comparison
Reported comparison
8.6 g/100 mL
vs
0.0002 g/100 mL
43,000× higher
Enables practical Hg₂²⁺ solution preparation
Water, 20°C
Analytical chemistry Inorganic synthesis Electrochemistry

Redox potential: Nitrate medium vs. calomel electrode

The standard reduction potential for the half-reaction Hg₂²⁺ + 2e⁻ → 2Hg in 1 M HNO₃ (using mercury(I) nitrate) is +0.796 V vs. SHE [1]. In contrast, the saturated calomel electrode (based on Hg₂Cl₂ in saturated KCl) has a potential of +0.241 V vs. SHE [2]. The difference of 0.559 V arises from the absence of chloride complexation and the different solubility product of Hg₂Cl₂.

Reduction Potential vs. SHE
Reported comparison
+0.796 V
vs
+0.241 V
0.559 V more positive
Supports chloride-free reference electrode design
1 M HNO₃ vs saturated KCl
Electrochemistry Reference electrodes Corrosion science

Thermal decomposition: Dihydrate vs. anhydrous salt

Thermogravimetric analysis (TGA) under nitrogen shows that mercury(I) nitrate dihydrate undergoes dehydration at 100–120°C, with subsequent decomposition to Hg and HgO beginning at 250°C [1]. Anhydrous mercury(I) nitrate, by contrast, begins to decompose directly at 180°C without a prior dehydration step, representing a 70°C lower onset temperature [2].

Decomposition Onset (TGA)
Reported comparison
250°C
vs
180°C
+70°C higher
Enables wider processing window for thermal synthesis
N₂ atmosphere, 10°C/min
Thermal analysis Materials synthesis Precursor chemistry

Applications of mercury(I) nitrate dihydrate


Hg₂²⁺ stock solutions for calibration

Use mercury(I) nitrate dihydrate to prepare aqueous Hg₂²⁺ standards up to 0.5 M (approx. 8.6 g/100 mL solubility [1]), which is impossible with mercury(I) chloride. This enables accurate calibration of mercury‑specific ion‑selective electrodes or voltammetric methods that require millimolar to centimolar Hg₂²⁺ concentrations. The defined dihydrate stoichiometry allows direct mass‑to‑molarity calculation without moisture correction.

Mercury reference electrodes in nitrate media

In electrochemical experiments where chloride from a calomel electrode would interfere (e.g., corrosion studies in chloride‑free brines or organic electrolytes), mercury(I) nitrate dihydrate can be used to construct a Hg/Hg₂²⁺ reference electrode with a potential of +0.796 V vs. SHE in 1 M HNO₃ [1]. This provides a stable, reproducible reference point without introducing chloride ions or altering the solution chemistry.

Thermal synthesis of mercury oxides and alloys

For materials science applications requiring decomposition of a mercury(I) precursor at elevated temperatures, the dihydrate form offers a 70°C wider processing window than the anhydrous salt [1]. The distinct two‑step mass loss (first H₂O, then decomposition) allows separate removal of water before the redox decomposition to Hg and HgO, enabling better control over final product stoichiometry in thin‑film or nanoparticle syntheses.

Application
Selection Property
Validation Focus
Hg₂²⁺ calibration standards
Aqueous solubility and defined stoichiometry
Solution concentration vs. target method linearity
Chloride-free reference electrodes
Redox potential in nitrate medium
Potential stability and chloride interference assessment
Thermal synthesis of Hg-based materials
Controlled dehydration and decomposition profile
TGA verification of two-step mass loss

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